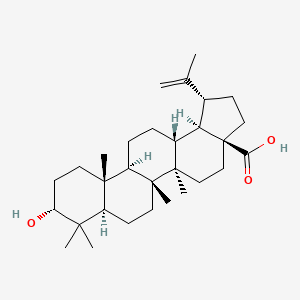
Ácido Epibetulínico
Descripción general
Descripción
El ácido epibetulínico es un compuesto triterpenoide natural con la fórmula molecular C₃₀H₄₈O₃. Es un derivado del ácido betulínico y es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias y anticancerígenas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.
Biología: Se estudia su papel en la modulación de las vías biológicas.
Medicina: Se investiga por sus propiedades anticancerígenas, antiinflamatorias y antivirales.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos
Mecanismo De Acción
El ácido epibetulínico ejerce sus efectos a través de múltiples mecanismos:
Actividad Anticancerígena: Induce la apoptosis en las células cancerosas al activar la vía intrínseca de la apoptosis. .
Actividad Antiinflamatoria: Inhibe la producción de óxido nítrico (NO) y prostaglandina E2 (PGE2) en los macrófagos, reduciendo la inflamación
Actividad Antiviral: Interfiere con la replicación viral e inhibe la actividad de las enzimas virales.
Análisis Bioquímico
Biochemical Properties
Epibetulinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, epibetulinic acid exhibits potent inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in mouse macrophages (RAW 264.7) stimulated with bacterial endotoxin . This interaction highlights its anti-inflammatory properties. Additionally, epibetulinic acid acts as a selective agonist for the G protein-coupled receptor TGR5, which is expressed in intestinal L-cells and stimulates glucagon-like peptide 1 (GLP-1) secretion . This interaction underscores its potential in treating metabolic disorders.
Cellular Effects
Epibetulinic acid exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, sparing non-cancerous cells . This selective induction of apoptosis is mediated through the intrinsic pathway, making epibetulinic acid a promising candidate for anticancer therapy. Furthermore, epibetulinic acid influences cell signaling pathways by activating TGR5, leading to increased mitochondrial function and energy expenditure . It also affects gene expression by modulating the transcription of genes involved in inflammation and metabolism.
Molecular Mechanism
The molecular mechanism of epibetulinic acid involves several key interactions. It binds to and activates TGR5, a bile acid receptor, which in turn stimulates the secretion of GLP-1 . This activation leads to increased cAMP levels and subsequent activation of protein kinase A (PKA), resulting in enhanced mitochondrial function and energy expenditure. Additionally, epibetulinic acid inhibits the production of NO and PGE2 by interacting with enzymes involved in their synthesis . This inhibition is crucial for its anti-inflammatory effects. Epibetulinic acid also induces apoptosis in cancer cells by activating the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epibetulinic acid have been observed to change over time. Studies have shown that epibetulinic acid remains stable under various conditions, maintaining its biological activity . Prolonged exposure to epibetulinic acid can lead to its degradation, resulting in reduced efficacy. Long-term studies have demonstrated that epibetulinic acid can have sustained effects on cellular function, including prolonged inhibition of NO and PGE2 production . These findings suggest that epibetulinic acid can exert lasting anti-inflammatory effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of epibetulinic acid vary with different dosages in animal models. At lower doses, epibetulinic acid has been shown to exhibit potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, epibetulinic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the toxic effects become pronounced. These findings highlight the importance of optimizing the dosage of epibetulinic acid to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Epibetulinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of epibetulinic acid include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of epibetulinic acid in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.
Transport and Distribution
Epibetulinic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Epibetulinic acid’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues. Studies have shown that epibetulinic acid can be localized in the liver, kidneys, and other organs, where it exerts its biological effects. The transport and distribution of epibetulinic acid are crucial for its therapeutic efficacy and overall pharmacokinetics.
Subcellular Localization
Epibetulinic acid exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis in cancer cells . The targeting signals and post-translational modifications of epibetulinic acid direct it to specific compartments or organelles within the cell. This subcellular localization is essential for its interaction with key biomolecules and subsequent biological effects. Understanding the subcellular localization of epibetulinic acid provides insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido epibetulínico se puede sintetizar a partir del ácido betulínico mediante una serie de reacciones químicas. Un método común implica la oxidación del ácido betulínico seguida de una reducción selectiva para producir ácido epibetulínico . Las condiciones de reacción generalmente incluyen el uso de agentes oxidantes como el trióxido de cromo (CrO₃) y agentes reductores como el borohidruro de sodio (NaBH₄).
Métodos de Producción Industrial
La producción industrial del ácido epibetulínico a menudo implica la extracción del ácido betulínico de fuentes vegetales, seguida de una modificación química. El proceso de extracción generalmente emplea solventes como el etanol o el metanol para aislar el ácido betulínico de los materiales vegetales. Los pasos de modificación química subsiguientes se llevan a cabo bajo condiciones controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido epibetulínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a derivados más oxidados.
Reducción: Conversión a formas menos oxidadas.
Sustitución: Introducción de diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo (CrO₃), permanganato de potasio (KMnO₄).
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Sustitución: Varios agentes halogenantes y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido epibetulínico con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Betulínico: Un precursor del ácido epibetulínico con actividades biológicas similares.
Ácido Oleanólico: Otro triterpenoide con propiedades antiinflamatorias y anticancerígenas.
Ácido Ursólico: Conocido por sus efectos antioxidantes y antiinflamatorios.
Singularidad del Ácido Epibetulínico
El ácido epibetulínico es único debido a sus modificaciones estructurales específicas, que mejoran sus actividades biológicas en comparación con sus análogos. Su capacidad para inducir selectivamente la apoptosis en las células cancerosas mientras preserva las células normales lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZLNKBHJESQX-ULZDWRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 3-epibetulinic acid?
A1: 3-Epibetulinic acid has been isolated from various plant sources. Some notable examples include:
- Nodus Nelumbinis Rhizomatis: This traditional Chinese medicine, derived from the lotus root, contains varying amounts of 3-epibetulinic acid. Researchers have developed methods for extracting, identifying, and quantifying this compound from this source using techniques like TLC and HPLC. [, , , ]
- Syzygium alternifolium Walp. Leaf: This plant has shown promising anticancer activity, with 3-epibetulinic acid identified as one of the active compounds in its leaf extracts. []
- Calophyllum tomentosum Wight: This plant species from Indonesian tropical rainforests contains 3-epibetulinic acid in its stem bark, exhibiting anticancer activity against the HeLa cell line. []
- Pachycentria formosana: This plant yields 3-epibetulinic acid, which exhibits potent inhibition of O2.- generation by human neutrophils in response to N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B. []
- Styrax: This herb contains 3-epibetulinic acid, which acts as a potent and highly specific inhibitor of human carboxylesterase 1A (hCES1A), a promising target for treating hyperlipidemia and obesity-associated metabolic diseases. []
- Acanthopanax gracilistylus: The leaves of this plant contain 3-epibetulinic acid as part of a complex mixture of lupane-triterpene glycosides. []
- Junellia tridens: This Argentinian shrub contains 3-epibetulinic acid alongside other oleanane triterpenes. These compounds exhibit antitubercular activity. []
- Garcinia hanburyi Hook.F: This plant, the source of gamboge, contains 3-epibetulinic acid as one of its chemical constituents. []
Q2: How is 3-epibetulinic acid typically extracted and characterized?
A: 3-Epibetulinic acid is often extracted from plant material using solvents like ethanol or methanol. Various chromatographic techniques are then employed for isolation and purification. Characterization is commonly achieved through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. [, , , , ]
Q3: What is the molecular formula and weight of 3-epibetulinic acid?
A3: The molecular formula of 3-epibetulinic acid is C30H48O3, and its molecular weight is 456.71 g/mol. [Not directly stated in the papers but a known fact.]
Q4: Has the content of 3-epibetulinic acid been studied in different parts or preparations of the same plant?
A: Yes, research has shown that the content of 3-epibetulinic acid can vary significantly depending on the plant part, preparation method, and geographical origin. For instance, studies on Nodus Nelumbinis Rhizomatis Charcoal, prepared by charring lotus root, revealed varying levels of 3-epibetulinic acid depending on the charring intensity and region of origin. [, , ]
Q5: What analytical methods are commonly used to quantify 3-epibetulinic acid in plant material?
A: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of 3-epibetulinic acid in various samples. This method, coupled with appropriate detection techniques like UV or mass spectrometry, enables accurate quantification even in complex plant extracts. [, , ]
Q6: Does 3-epibetulinic acid exhibit any promising biological activities?
A6: Yes, research has identified several potential biological activities of 3-epibetulinic acid, including:
- Anticancer activity: Studies have shown that 3-epibetulinic acid exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. [, ]
- Anti-inflammatory activity: This compound demonstrates potent inhibition of inflammatory responses in human neutrophils. []
- Enzyme inhibitory activity: 3-Epibetulinic acid acts as a potent and specific inhibitor of human carboxylesterase 1A (hCES1A), making it a potential therapeutic target for metabolic diseases. []
- Antitubercular activity: Research indicates that 3-epibetulinic acid and related oleanane triterpenes possess activity against Mycobacterium tuberculosis. []
Q7: Are there any established structure-activity relationships (SAR) for 3-epibetulinic acid derivatives?
A: While specific SAR studies focusing solely on 3-epibetulinic acid are limited in the provided literature, research on structurally related pentacyclic triterpenoids suggests that modifications to the core structure can significantly influence their biological activities. Further investigation is needed to fully elucidate the SAR of 3-epibetulinic acid and guide the development of more potent and selective derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


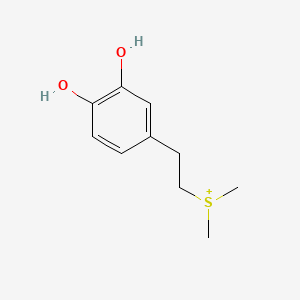

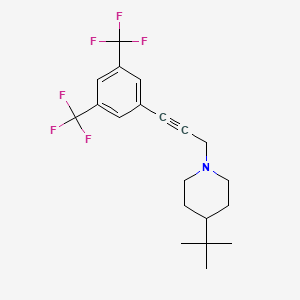
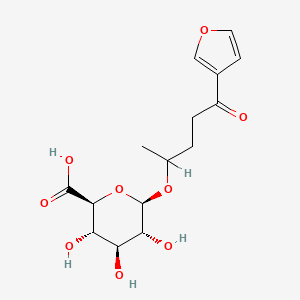

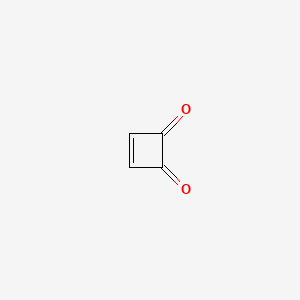
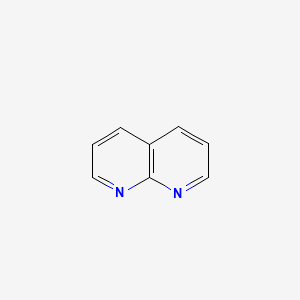
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
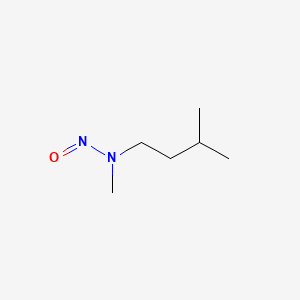
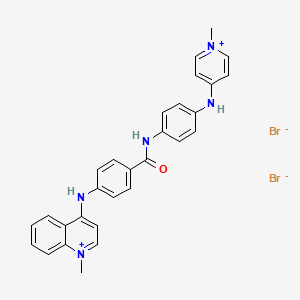
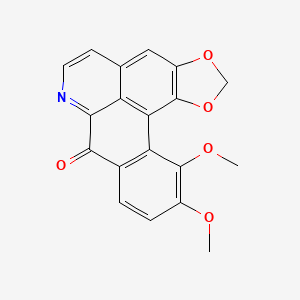
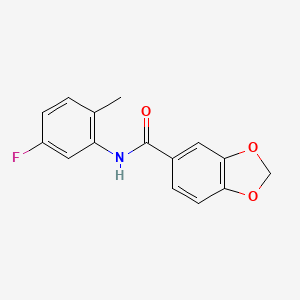
![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
